![molecular formula C8H16ClNO B1391245 3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride CAS No. 1185297-81-7](/img/structure/B1391245.png)
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride
描述
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is used in various scientific research applications, including drug synthesis and polymer chemistry, due to its unique molecular structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 3-hydroxypyrrolidine with 2-methyl-2-propenyl chloride under basic conditions. The reaction proceeds through the formation of an ether linkage between the pyrrolidine and the propenyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反应分析
Types of Reactions
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
科学研究应用
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialized polymers and materials.
作用机制
The mechanism of action of 3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation in ongoing research .
相似化合物的比较
Similar Compounds
Similar compounds to 3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride include:
3-[(2-Methyl-2-propenyl)oxy]pyrrolidine: The non-hydrochloride form of the compound.
2-Methyl-2-propenyl chloride: A precursor used in the synthesis of the compound.
3-Hydroxypyrrolidine: Another precursor used in the synthesis.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the pyrrolidine ring and the propenyl group, which imparts unique reactivity and potential biological activity .
属性
IUPAC Name |
3-(2-methylprop-2-enoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h8-9H,1,3-6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUCKVDZSDZVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-81-7 | |
| Record name | Pyrrolidine, 3-[(2-methyl-2-propen-1-yl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
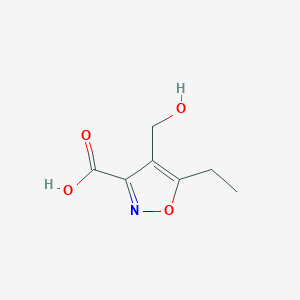
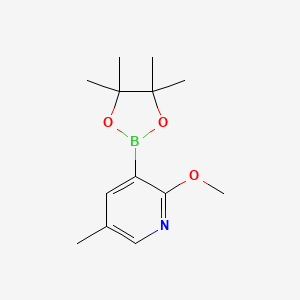
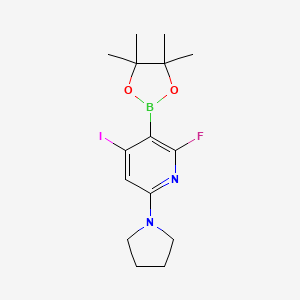
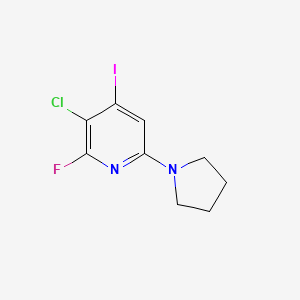
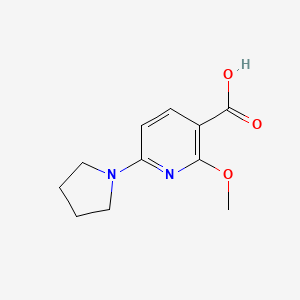
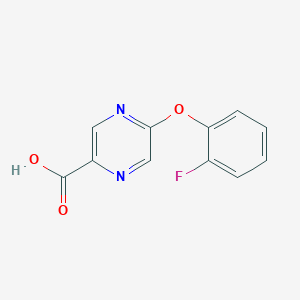
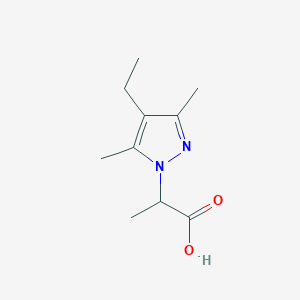
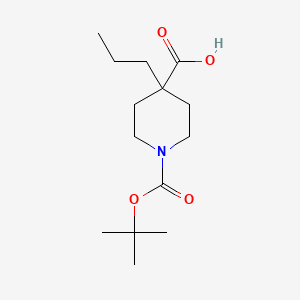
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)

![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)

